

Technical Support Center: Troubleshooting Interference in Spectrophotometric Quantification of Chlorophyllin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Chlorophyllin (sodium copper salt)*

Cat. No.: *B12428789*

[Get Quote](#)

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for overcoming common challenges in the spectrophotometric quantification of chlorophyllin. Our focus is on diagnosing and mitigating interference to ensure the accuracy, precision, and reliability of your results. This document is structured as a dynamic technical support center, addressing specific issues through a detailed troubleshooting guide and a comprehensive FAQ section.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Inaccurate or Inconsistent Absorbance Readings

Q1: Why are my chlorophyllin absorbance readings unstable or drifting over time?

A1: Unstable absorbance readings are typically symptomatic of underlying chemical or instrumental issues. The primary causes include:

- Analyte Degradation: Sodium copper chlorophyllin is susceptible to photodegradation upon exposure to UV or ambient light.^{[1][2]} Continuous exposure in the spectrophotometer's light

beam can lead to a gradual decrease in absorbance. Thermal degradation can also occur, especially if samples are not maintained at a stable temperature.[3]

- **Instrumental Drift:** Spectrophotometers, particularly single-beam instruments, can exhibit drift due to fluctuations in lamp output or detector temperature over time.[4] This effect is more pronounced during long measurement series.
- **Solvent Evaporation:** If using a volatile solvent in an open cuvette, the concentration of the analyte will slowly increase, causing an upward drift in absorbance readings.
- **Chemical Instability:** The pH of your sample solution is critical. Sodium copper chlorophyllin is most stable in a neutral to slightly alkaline pH range (pH 6.0-7.5).[1][5] If the sample is unbuffered or improperly buffered, absorption of atmospheric CO₂ can lower the pH, leading to structural changes and spectral instability.[1]

Troubleshooting Protocol:

- **Minimize Light Exposure:** Prepare samples under subdued lighting and use amber vials for storage. Keep the spectrophotometer's sample compartment closed except when inserting or removing cuvettes.
- **Control Temperature:** Allow samples and instrument to equilibrate to a stable room temperature. For kinetic studies, use a temperature-controlled cuvette holder.
- **Perform a Background Scan:** Run a new background or "auto-zero" with a solvent blank immediately before your sample set to correct for short-term instrumental drift.[4]
- **Verify pH:** Ensure your solvent system is adequately buffered to maintain a stable pH. The United States Pharmacopeia (USP) specifies a pH of 7.5 for the analysis of Chlorophyllin Copper Complex Sodium.[6]
- **Use a Capped Cuvette:** When working with volatile solvents, use a cuvette with a lid or stopper to prevent evaporation.

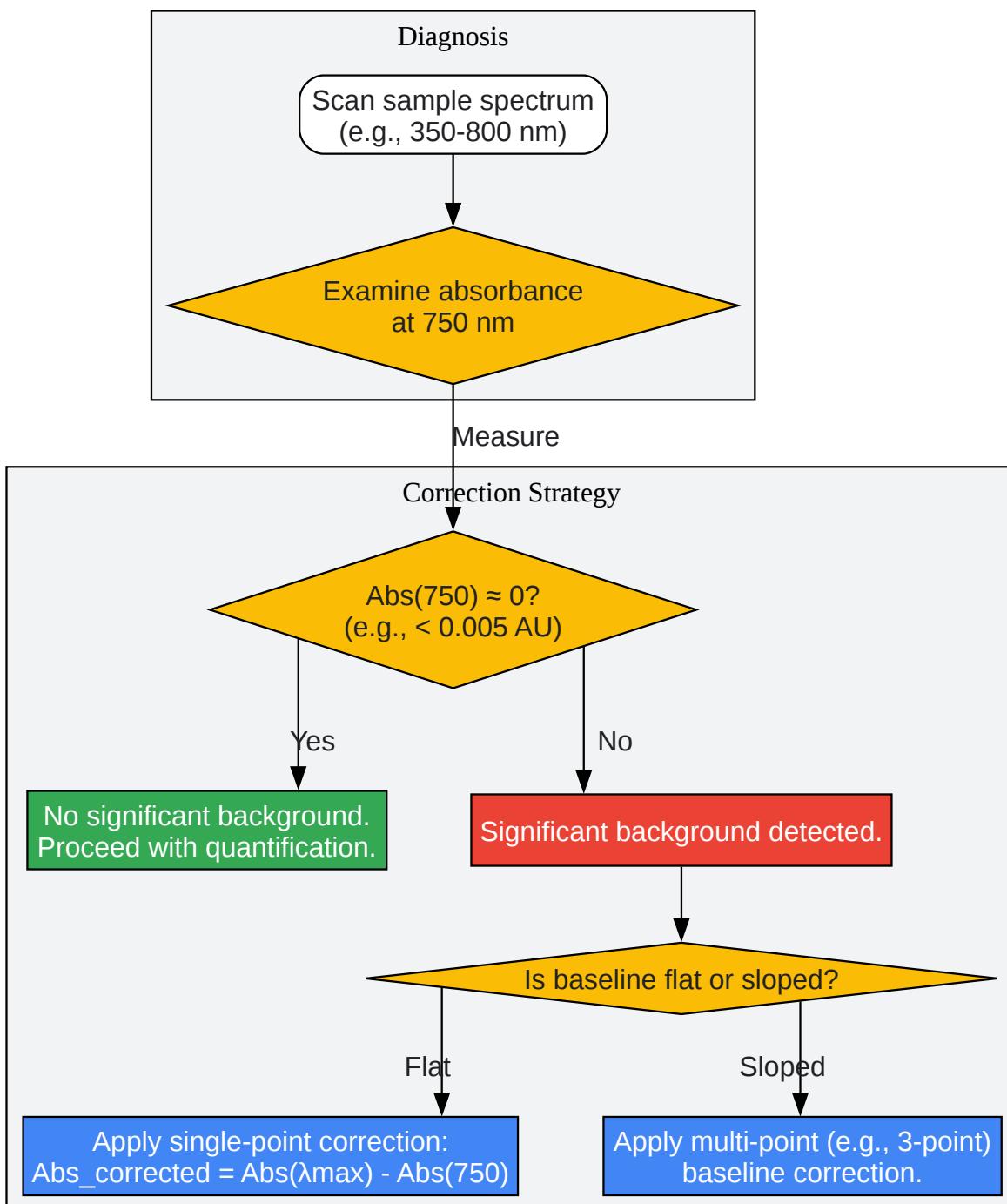
Q2: My calibration curve is not linear. What are the potential causes?

A2: A non-linear calibration curve suggests a deviation from the Beer-Lambert Law. This can stem from several factors:

- **High Analyte Concentration:** At high concentrations, intermolecular interactions and aggregation of chlorophyllin molecules can alter their molar absorptivity, leading to a negative deviation from linearity.^{[7][8]} The effective path length of light can also be shortened due to high absorbance, a phenomenon known as the "stray light" effect.
- **Polychromatic Radiation:** The Beer-Lambert Law is strictly valid for monochromatic light. If the spectrophotometer's slit width is too large, the range of wavelengths passing through the sample increases, which can cause non-linearity, particularly for compounds with sharp absorption peaks.
- **Chemical Equilibria:** If chlorophyllin participates in a concentration-dependent equilibrium (e.g., monomer-dimer), the molar absorptivity of the solution will change with concentration, resulting in a non-linear plot.^[7]
- **Matrix Mismatch:** If the matrix of your standards is significantly different from your samples (e.g., standards in pure solvent vs. samples in a complex formulation), matrix effects can cause a proportional bias that appears as non-linearity across the concentration range.^[9]

Troubleshooting Protocol:

- **Dilute the Samples:** Ensure that your highest concentration standard and all samples fall within the linear dynamic range of the assay, typically with a maximum absorbance below 1.5 AU.^[10]
- **Optimize Slit Width:** If your instrument allows, use the narrowest slit width possible to improve spectral resolution without compromising the signal-to-noise ratio.
- **Matrix Matching:** Prepare your calibration standards in a blank matrix that is as close as possible in composition to your unknown samples.^[11]
- **Verify Standard Preparation:** Double-check all dilutions and calculations for your standard curve. A simple error in preparing the stock or serial dilutions is a common source of non-linearity.


Issue 2: Spectral Interference

Q3: How can I identify and correct for background absorbance from my sample matrix?

A3: Background absorbance from the sample matrix is a common form of interference caused by components other than chlorophyllin that absorb or scatter light.[12][13] This leads to an artificially high absorbance reading.

- Identification: A key indicator of background interference is a non-zero absorbance at wavelengths where chlorophyllin does not absorb. The chlorophyllin spectrum typically returns to baseline above 700 nm.[14] A sloped or elevated baseline in this region suggests interference from turbidity (light scattering) or other colored compounds.[15]
- Correction:
 - Single-Wavelength Correction: The most common method is to measure the absorbance at a reference wavelength where the analyte has zero absorbance (e.g., 750 nm) and subtract this value from the absorbance at the analytical wavelength (λ_{max}).[15][16] This corrects for uniform background absorbance caused by turbidity.
 - Multi-Point Correction: If the background is sloped (linear), a two- or three-point baseline correction can be applied. This involves defining a baseline using two or more points on either side of the analytical peak and subtracting it from the spectrum.[16]

Below is a logical workflow for diagnosing and correcting for matrix-induced background interference.

[Click to download full resolution via product page](#)

Caption: Workflow for diagnosing and correcting background interference.

Q4: My sample contains chlorophyll degradation products (e.g., pheophytins). How do I accurately quantify chlorophyllin?

A4: The presence of degradation products like pheophytins or chlorophyllides, which can form due to exposure to acid, heat, or light, is a significant challenge because their absorption spectra overlap with chlorophyllin.[15][17]

- Mechanism of Interference: Pheophytin, formed by the loss of the central metal ion (copper in this case), has an absorption spectrum that overlaps with chlorophyllin, particularly in the Soret band region (~410 nm).[17] This overlap will lead to an overestimation of the chlorophyllin concentration if not corrected.
- Correction Method (Acidification): A widely used method, particularly for chlorophyll-a, involves acidification to intentionally convert all chlorophyll to its pheophytin derivative.[15][18] By measuring the absorbance before and after adding a small amount of acid (e.g., HCl), one can calculate the corrected chlorophyllin concentration. While this method is standard for chlorophyll, its application to the more stable copper chlorophyllin complex requires careful validation.
- Chromatographic Separation: The most robust method for resolving interfering species is to use a separation technique like High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV-Vis detector.[19] This physically separates chlorophyllin from its degradation products before quantification, providing the most accurate results.

Issue 3: Sample and Solvent Effects

Q5: How does pH impact the stability and absorbance spectrum of chlorophyllin?

A5: pH is a critical parameter governing the stability and spectral properties of sodium copper chlorophyllin.

- Stability: The copper-chelated chlorophyllin molecule is significantly more stable than natural chlorophyll.[1] However, it is not immune to pH-induced degradation. Extreme acidity (pH < 5.0) can lead to the breakdown of the porphyrin ring, causing a loss of color and antioxidant activity.[1] While stable in alkaline conditions, very high pH (>10.7) may also cause structural changes.[6][20] The optimal stability is generally found in the pH range of 6.0 to 8.0.[1][21]

- Spectral Effects: Changes in pH can protonate or deprotonate the side chains of the chlorophyllin molecule, which can slightly alter its electronic structure and thus its absorption spectrum. This may manifest as a small shift in the absorption maximum (λ_{max}) or a change in the molar absorptivity. For consistent results, all samples and standards must be prepared in a buffer of the same pH.[6]

Q6: I observe a shift in the absorption maximum (λ_{max}). What is the cause?

A6: A shift in λ_{max} , also known as a solvatochromic shift, is most commonly caused by the solvent environment.[22][23][24]

- Solvent Polarity: The polarity of the solvent can influence the energy levels of the chlorophyllin molecule's electronic orbitals. Generally, increasing solvent polarity can cause a red shift (shift to a longer wavelength) in the Q-band (~630 nm).[7]
- Refractive Index: The refractive index of the solvent also plays a role in the observed spectral shifts.[23]
- Specific Solute-Solvent Interactions: Interactions such as hydrogen bonding between the solvent and chlorophyllin can also lead to spectral shifts.
- Aggregation: As mentioned earlier, high concentrations can lead to the formation of dimers or oligomers, which have different absorption spectra compared to the monomeric form, often showing a red-shifted absorption band.[7][8]

Practical Implication: To ensure consistency, the exact same solvent system must be used for the blank, all standards, and all unknown samples. Any deviation in solvent composition can lead to measurement errors.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical absorption spectrum of Sodium Copper Chlorophyllin?

A1: Sodium Copper Chlorophyllin exhibits a characteristic absorption spectrum with two main features:

- Soret Band: A very strong absorption peak in the blue region of the spectrum, typically between 400 nm and 450 nm.[25]
- Q-Band: A weaker, but distinct, absorption peak in the red region, typically between 625 nm and 670 nm.[3][25]

The United States Pharmacopeia (USP) uses the ratio of the absorbance at the Soret peak maximum (around 405 nm) to the Q-band maximum (around 630 nm) as an identification test. This ratio (A405/A630) should be between 3.0 and 3.9 for material meeting USP specifications. [6][20]

Q2: What are the best practices for preparing chlorophyllin standards and samples?

A2:

- Use a Certified Reference Material (CRM): Whenever possible, use a well-characterized CRM, such as a USP Reference Standard, to prepare your stock solution.[20][26] This ensures the highest level of accuracy and traceability.
- Solvent Selection: Use high-purity (e.g., HPLC or spectrophotometric grade) solvents. The solvent must be transparent in the wavelength range of interest. For aqueous solutions, use a pH 7.5 phosphate buffer as specified by the USP monograph for consistent results.[6]
- Gravimetric Preparation: Prepare stock solutions gravimetrically (by weight) rather than volumetrically for the highest accuracy.
- Protection from Light and Heat: Prepare solutions in a dimly lit environment. Store stock solutions and samples in amber glass vials at refrigerated temperatures (2-8°C) to prevent degradation.[1][15]
- Extraction: If extracting from a solid or semi-solid matrix, the extraction process must be validated to ensure complete recovery of the analyte. Common solvents include acetone or ethanol.[27] The extraction should be performed quickly and at a low temperature.[27]

Q3: How do I validate my spectrophotometric method for chlorophyllin quantification?

A3: Method validation is essential to demonstrate that your analytical procedure is suitable for its intended purpose.[28] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:[11][29]

Validation Parameter	Description	Acceptance Criteria (Typical)
Linearity & Range	The ability to elicit test results that are directly proportional to the analyte concentration within a given range.	Correlation coefficient (r^2) ≥ 0.998 . [28]
Accuracy	The closeness of test results to the true value. Assessed using spike-recovery studies.	98-102% recovery of the spiked amount. [30]
Precision	The degree of agreement among individual test results. Includes Repeatability (intra-day) and Intermediate Precision (inter-day).	Relative Standard Deviation (RSD) $\leq 2\%$. [30]
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, degradation products).	No interference at the analyte's λ_{max} from blank matrix. [30]
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.	Typically calculated as $3.3 * (\text{Standard Deviation of the Blank} / \text{Slope of the Calibration Curve})$. [29]
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Typically calculated as $10 * (\text{Standard Deviation of the Blank} / \text{Slope of the Calibration Curve})$. [29]

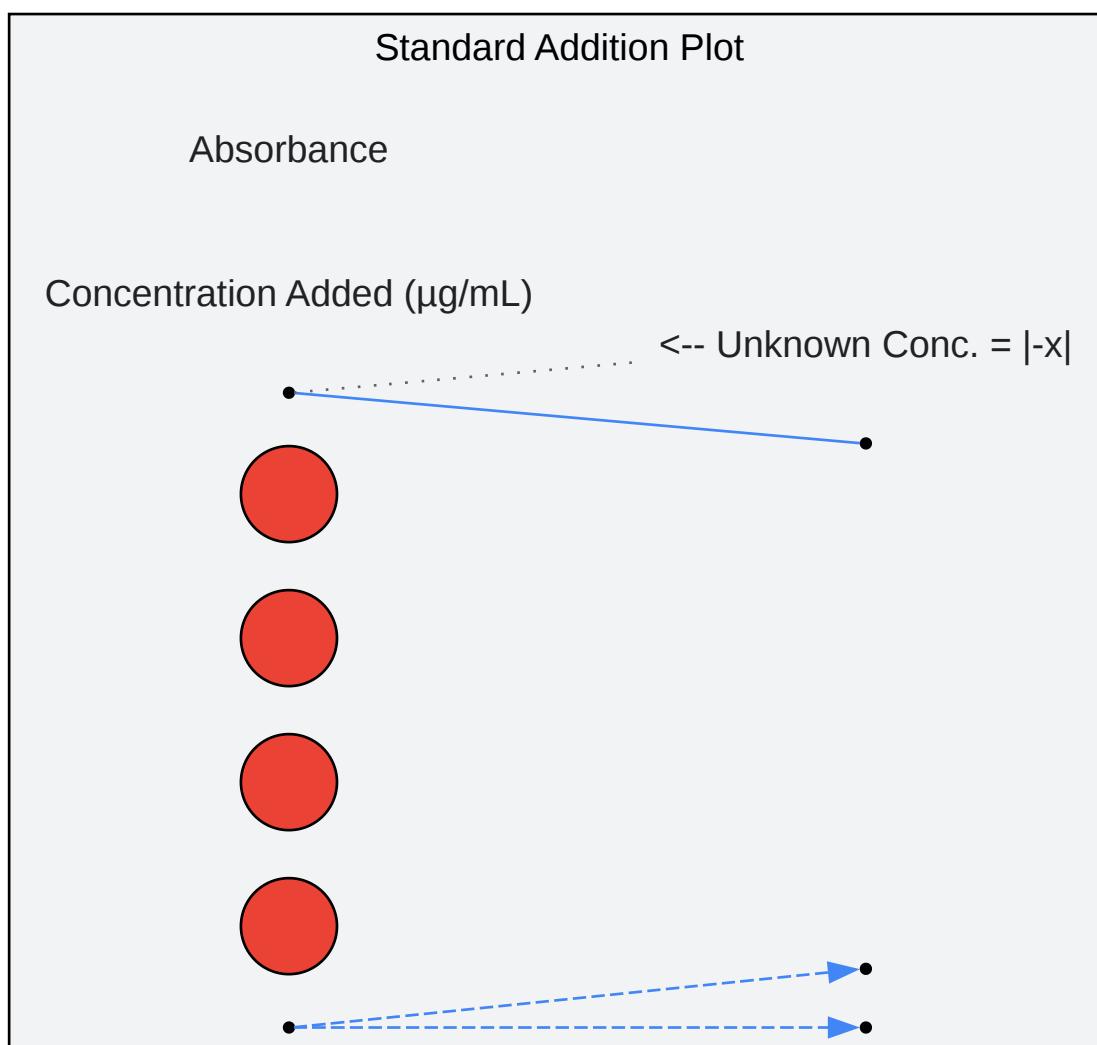
Robustness	A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, wavelength).	RSD ≤ 2% under varied conditions. [30]
------------	--	--

Q4: What are the critical quality attributes of a chlorophyllin reference standard?

A4: A high-quality chlorophyllin reference standard is foundational for accurate quantification. Critical attributes include:

- Purity: The standard should have a certified purity, with a detailed certificate of analysis listing any impurities. The USP provides certified reference materials for this purpose.[\[26\]](#)[\[31\]](#)
- Identity: The identity of the material (e.g., Sodium Copper Chlorophyllin) must be unequivocally confirmed using techniques like UV-Vis spectroscopy (checking the A405/A630 ratio), and potentially mass spectrometry or NMR.[\[20\]](#)
- Assigned Value: The standard must have a certified concentration or purity value with a stated uncertainty.
- Stability: The standard should come with documented stability data and recommended storage conditions to ensure its integrity over time.
- Traceability: The standard's certified value should be traceable to national or international standards (e.g., NIST, USP).[\[26\]](#)

Part 3: Appendices


Appendix A: Detailed Experimental Protocols

Protocol 1: Method of Standard Additions for Matrix Effect Correction

This protocol is used to accurately quantify chlorophyllin in a complex matrix where matrix components are known to interfere with the measurement.[\[9\]](#)

- Prepare the Sample: Prepare your unknown sample solution as you normally would (e.g., via extraction and dilution).
- Aliquot the Sample: Transfer at least four equal volumes (e.g., 2.0 mL) of the unknown sample solution into separate, identical volumetric flasks (e.g., 10 mL).
- Spike the Aliquots:
 - Flask 1: Add no standard. Dilute to the final volume with your solvent. This is your unspiked sample.
 - Flask 2: Add a small, known volume of a concentrated chlorophyllin standard solution.
 - Flask 3: Add double the volume of the standard solution used in Flask 2.
 - Flask 4: Add triple the volume of the standard solution used in Flask 2.
- Dilute and Mix: Dilute all flasks to the final volume with the solvent and mix thoroughly. The added standard should ideally increase the absorbance by approximately 50%, 100%, and 150% relative to the unspiked sample.
- Measure Absorbance: Measure the absorbance of each solution at the analytical wavelength (λ_{max}) after zeroing the instrument with a solvent blank.
- Plot the Data: Create a plot with the added concentration of chlorophyllin on the x-axis and the measured absorbance on the y-axis.
- Determine Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of chlorophyllin in the original, unspiked sample solution.^[9]

The following diagram illustrates the graphical determination of the unknown concentration from a standard addition experiment.

[Click to download full resolution via product page](#)

Caption: Graphical representation of the standard addition method.

Part 4: References

- Vertex AI Search. (2025). How to Formulate with Sodium Copper Chlorophyllin: Solubility, pH, and Stability Tips.
- Answers. (2014). What is the pH range safe for chlorophyll stability?.
- ResearchGate. (n.d.). Absorption spectra of chlorophyll extract and its derivative (chlorophyllin).

- ResearchGate. (n.d.). pH and thermal stability of copper chlorophyllin.
- Zscheile, F. P., & Comar, C. L. (1941). Effects of solvent upon absorption spectra of chlorophylls a and b; their ultraviolet ab.
- Drawell. (n.d.). Spectrophotometer Calibration and Validation: Ensuring Accuracy in Spectrophotometric Measurements.
- Guo, X., & Li, W. (2018). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- ResearchGate. (2024). A protocol on how to convert chlorophyll to chlorophyllin (Copper Chlorophyllin)?.
- Seely, G. R., & Jensen, R. G. (n.d.). Effect of solvent on the spectrum of chlorophyll. Ask this paper | Bohrium.
- Journal of Limnology. (n.d.). Chlorophyll a interference in phycocyanin and allophycocyanin spectrophotometric quantification.
- Harris, D. G., & Zscheile, F. P. (1943). Effects of Solvent Upon Absorption Spectra of Chlorophylls A and B; Their Ultraviolet Absorption Spectra in Ether Solution. *Botanical Gazette*, 104(4).
- Agilent. (n.d.). Correcting for Background Absorbance-UV-VIS ChemStation Software.
- Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect.
- ResearchGate. (n.d.). Absorption spectra of chlorophyll dye.
- Shimadzu Scientific Instruments. (n.d.). What goes on under a spectrophotometer's cover?.
- Moro, S., & Boscaini, A. (2018). Chlorophyll a interference in phycocyanin and allophycocyanin spectrophotometric quantification. *Journal of Limnology*.
- Transactions on Science and Technology. (n.d.). A Short Review on the Stability of Chlorophylls and Metallo-Chlorophyll Complexes in Fruits and Vegetables.

- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Determination of Magnesium Chlorophyllin's Fluorescence Quantum Yield.
- Wenzel, T. (2023). Accounting for Matrix Effects. Chemistry LibreTexts.
- AmeliCA. (n.d.). VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS.
- Journal of Environmental Protection and Ecology. (n.d.). INVESTIGATIONS OF COMMERCIAL SODIUM COPPER CHLOROPHYLLIN DEGRADATION AFTER ULTRAVIOLET IRRADIATION.
- Sigma-Aldrich. (n.d.). Copper Chlorophyllin Pharmaceutical Secondary Standard; Certified Reference Material.
- Appalachian State University. (n.d.). Absorption Spectrum of Chlorophyll.
- HunterLab Horizons Blog. (2023). Applying Spectrophotometric Evaluation to Chlorophyll Pigments to Reap Health Benefits.
- Kentucky Energy and Environment Cabinet. (2020). Laboratory Procedures for Chlorophyll a and Phycocyanin Analysis in Water.
- PubMed. (n.d.). Low temperature absorption spectra of chlorophyll a in polar and nonpolar solvents.
- SciELO. (n.d.). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes.
- DeNovix. (2025). Baseline Correction | Technical Note 119.
- Cedres, J. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
- Lake County Water Atlas. (n.d.). Spectrophotometric Determination of Corrected and Uncorrected Chlorophyll a and Phaeophytin.
- USP. (2025). Chlorophyllin Copper Complex Sodium USP 2025.

- MPSD. (2015). The true color of chlorophyll.
- TutorChase. (n.d.). Why are baseline corrections necessary in spectroscopy?.
- PROMETHEUS – Protocols. (n.d.). Chlorophyll extraction and determination.
- SCION Instruments. (n.d.). A Guide to Analytical Method Validation.
- Lat-Lon. (n.d.). UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl.
- USP. (n.d.). USP Monographs: Chlorophyllin Copper Complex Sodium - USP29-NF24.
- SCIEX. (2023). What is matrix effect and how is it quantified?.
- ResearchGate. (2014). What is the best protocol to quantify chlorophyll a?.
- Journal of the American Chemical Society. (n.d.). An analysis of the visible absorption spectrum of chlorophyll a monomer, dimer, and oligomers in solution.
- Semantic Scholar. (2017). Chlorophyll a interference in phycocyanin and allophycocyanin spectrophotometric quantification.
- NIH. (2023). Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods.
- Sigma-Aldrich. (n.d.). Chlorophyll A USP Reference Standard.
- Thomas Scientific. (n.d.). Chlorophyll A United States Pharmacopeia (USP) Reference Standard.
- PubMed. (n.d.). Thermal degradation of commercial grade sodium copper chlorophyllin.
- ResearchGate. (n.d.). Effect of extraction temperature on concentration of chlorophyll a + b.
- ResearchGate. (n.d.). The absorption spectra of chlorophyll (A), pheophy - tin (B)....
- Chemistry LibreTexts. (2022). UV-Visible Spectroscopy.

- ResearchGate. (n.d.). Investigations of commercial sodium copper chlorophyllin degradation after ultraviolet irradiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. How to Formulate with Sodium Copper Chlorophyllin: Solubility, pH, and Stability Tips - Bolin [bolinbiotech.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Thermal degradation of commercial grade sodium copper chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What goes on under a spectrophotometerâ€œs cover? : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. Low temperature absorption spectra of chlorophyll a in polar and nonpolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. lake.wateratlas.usf.edu [lake.wateratlas.usf.edu]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]
- 19. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. trungtamthuoc.com [trungtamthuoc.com]
- 21. tost.unise.org [tost.unise.org]
- 22. journals.uchicago.edu [journals.uchicago.edu]
- 23. Effect of solvent on the spectrum of chlorophyll: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 24. journals.uchicago.edu [journals.uchicago.edu]
- 25. researchgate.net [researchgate.net]
- 26. クロロフィリンナトリウム銅塩 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 27. prometheusprotocols.net [prometheusprotocols.net]
- 28. VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS [portal.amelica.org]
- 29. scielo.br [scielo.br]
- 30. sphinxsai.com [sphinxsai.com]
- 31. thomassci.com [thomassci.com]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Interference in Spectrophotometric Quantification of Chlorophyllin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12428789#troubleshooting-interference-in-spectrophotometric-quantification-of-chlorophyllin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com